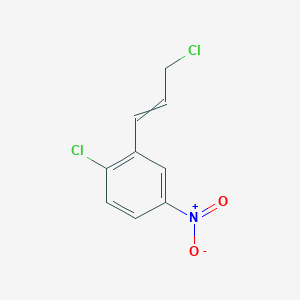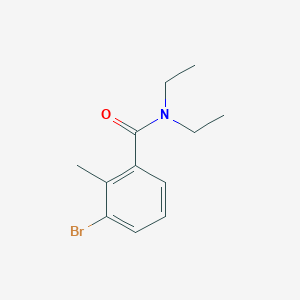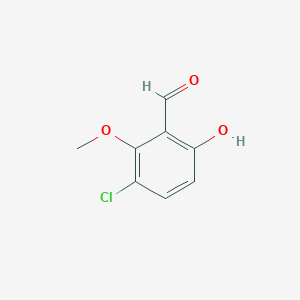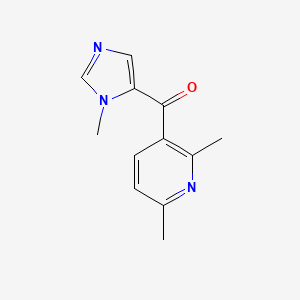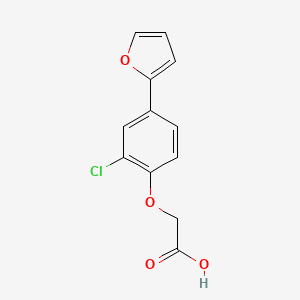
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine is a compound that features a piperazine ring substituted with a formyl group on one phenyl ring and a pyridyl group on the other
Méthodes De Préparation
The synthesis of 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine typically involves the reaction of 4-formylphenylboronic acid with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridines .
Applications De Recherche Scientifique
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine include:
1-(4-Formylphenyl)-4-(2-pyridyl)piperazine: This compound has a similar structure but with the pyridyl group in the 2-position, which can lead to different reactivity and biological activity.
1-(4-Formylphenyl)-4-(3-pyridyl)piperazine:
1-(4-Carboxyphenyl)-4-(4-pyridyl)piperazine: This compound has a carboxyl group instead of a formyl group, which can significantly alter its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H17N3O |
|---|---|
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
4-(4-pyridin-4-ylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C16H17N3O/c20-13-14-1-3-15(4-2-14)18-9-11-19(12-10-18)16-5-7-17-8-6-16/h1-8,13H,9-12H2 |
Clé InChI |
SERCEXOFMLDXKE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)C=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-chloro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid methyl ester](/img/structure/B8440332.png)
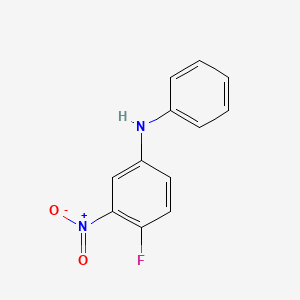



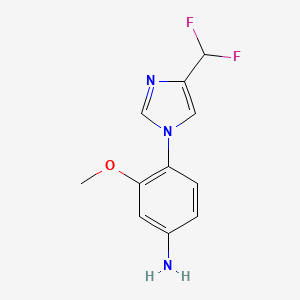
![2-[[4-(2-Nitroethenyl)phenyl]methoxy]pyridine](/img/structure/B8440370.png)
